molecular formula C12H14N2O4S B11845697 1H-Indole-3-carboxylic acid, 5-((dimethylamino)sulfonyl)-1-methyl- CAS No. 120729-92-2

1H-Indole-3-carboxylic acid, 5-((dimethylamino)sulfonyl)-1-methyl-

Cat. No.: B11845697
CAS No.: 120729-92-2
M. Wt: 282.32 g/mol
InChI Key: WGCMWDHTTHGNJI-UHFFFAOYSA-N
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Description

5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid is a complex organic compound that features an indole core substituted with a dimethylsulfamoyl group and a carboxylic acid group

Properties

CAS No.

120729-92-2

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

5-(dimethylsulfamoyl)-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C12H14N2O4S/c1-13(2)19(17,18)8-4-5-11-9(6-8)10(12(15)16)7-14(11)3/h4-7H,1-3H3,(H,15,16)

InChI Key

WGCMWDHTTHGNJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of the indole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the sulfonamide or carboxylic acid groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that derivatives of 1H-Indole-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that increasing the concentration of such compounds enhances their zone of inhibition against various bacterial strains .
    • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Molecular docking studies suggest that it interacts effectively with DNA gyrase, a key enzyme in bacterial DNA replication, which could lead to new therapeutic strategies against cancer .
  • Biological Studies
    • The compound is being studied for its role in biological pathways, particularly in relation to its effects on cellular mechanisms. Its sulfonamide group is known to enhance biological activity through interaction with various biological targets.
  • Chemical Synthesis
    • As a building block in organic synthesis, this compound is utilized to create more complex molecules. It serves as an intermediate in the synthesis of novel indole derivatives that may possess unique pharmacological properties .
  • Material Science
    • The compound's unique chemical structure allows it to be used in developing new materials, including polymers and coatings that require specific chemical properties for enhanced performance .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer activitiesSignificant inhibition of bacterial growth observed at higher concentrations .
Biological StudiesInteraction with DNA gyraseEffective binding affinity noted in molecular docking studies .
Chemical SynthesisIntermediate for complex molecule synthesisUsed as a precursor for various indole derivatives.
Material ScienceDevelopment of new polymers and coatingsExhibits properties suitable for advanced material applications .

Case Study 1: Antimicrobial Activity

In a study conducted by Gaikwad et al., derivatives of 1H-Indole-3-carboxylic acid were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds showed increased antibacterial effects as the concentration was raised from 1 mg/mL to 2.5 mg/mL, demonstrating the potential for developing new antibiotics from indole derivatives .

Case Study 2: Anticancer Research

A molecular docking study focused on the interaction between 1H-Indole-3-carboxylic acid and the DNA gyrase enzyme revealed a binding energy indicative of strong interaction. This suggests potential therapeutic applications in cancer treatment by targeting bacterial enzymes that are also present in certain cancerous cells .

Mechanism of Action

The mechanism of action of 5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(N,N-Dimethylsulfamoyl)-2-morpholinobenzoic acid: Similar structure with a morpholine ring instead of the indole core.

    4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Contains a phenylboronic acid group instead of the indole core.

    (1-(N,N-Dimethylsulfamoyl)-1H-pyrazol-5-yl)boronic acid: Features a pyrazole ring instead of the indole core.

Uniqueness

5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid is unique due to its indole core, which imparts specific chemical and biological properties

Biological Activity

1H-Indole-3-carboxylic acid, 5-((dimethylamino)sulfonyl)-1-methyl- is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that integrates an indole core with a dimethylsulfamoyl group and a carboxylic acid functional group, which contributes to its potential therapeutic applications.

  • Molecular Formula : C11H12N2O4S
  • Molecular Weight : Approximately 296.34 g/mol
  • CAS Number : 120729-93-3

Biological Activity

The biological activity of 1H-Indole-3-carboxylic acid derivatives, including the specific compound , is often linked to their ability to interact with various biological targets. The following sections detail some of the key findings regarding its biological activities.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit the growth of various cancer cell lines. A notable study demonstrated that indole-3-carboxylic acid derivatives displayed moderate activity against lung cancer cells (A549 cell line), with inhibition percentages reaching up to 25.81% .

CompoundCell LineInhibition Percentage
Indole-3-carboxylic acidA54925.81%
3-(hydroxyacetyl)indoleA54912.97%

The mechanism by which these compounds exert their anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Indole derivatives are known to influence the NF-kB pathway, which plays a critical role in cancer progression .

Antimicrobial Activity

Indole derivatives also exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular processes. For instance, related compounds have shown efficacy against Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MIC) in the range of 15.625–125 μM .

Bacterial StrainMIC (μM)
Staphylococcus aureus62.5
Enterococcus faecalis125

Anti-aging Effects

In addition to anticancer and antimicrobial activities, studies have suggested potential anti-aging effects associated with indole derivatives. In a model using Caenorhabditis elegans, compounds derived from indole exhibited improved survival rates, indicating possible applications in aging research .

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives:

  • Study on Anticancer Activity : A comprehensive evaluation of various indole derivatives showed promising results against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Efficacy Study : Research on the antimicrobial properties of indole derivatives revealed effective inhibition against several pathogenic bacteria, emphasizing their potential as lead compounds for developing new antibiotics .
  • Anti-aging Research : Investigations into the anti-aging properties of indole derivatives indicated that certain compounds could significantly increase lifespan in C. elegans, showcasing their potential for geroprotective applications .

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